molecular formula C14H13BrFNO2S B3650873 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

Cat. No.: B3650873
M. Wt: 358.23 g/mol
InChI Key: LLLAHFNANYRWQX-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Benzenesulfonamide derivatives are extensively investigated for their ability to serve as key scaffolds in inhibitors for various biological targets. Research indicates that compounds with similar structures demonstrate potent activity in inhibiting carbonic anhydrases , a family of enzymes implicated in conditions such as glaucoma, epilepsy, and cancer . Specifically, tumor-associated isoforms like CA IX are recognized as promising targets for anticancer therapy, as their inhibition can impair tumor cell survival and proliferation . Furthermore, benzenesulfonamide-containing derivatives have shown considerable promise in virology research. Structural analogs have been designed as HIV-1 Capsid (CA) protein inhibitors, exhibiting antiviral activity at multiple stages of the viral replication cycle . These inhibitors can bind to the viral capsid, disrupting both early and late-stage events in HIV-1 infection, making the benzenesulfonamide core a valuable structure for antiretroviral drug discovery . The specific bromo and fluoro-phenyl substitutions on this compound are typically explored to optimize binding affinity and selectivity towards the intended biological target, often by influencing the molecule's electronic properties and interactions within the enzyme's active site . This product is intended for research purposes in laboratory settings only. This compound is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO2S/c15-12-3-7-14(8-4-12)20(18,19)17-10-9-11-1-5-13(16)6-2-11/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLAHFNANYRWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.

    Chemical Synthesis: The compound is valuable in organic synthesis for the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Structural and Conformational Differences

Key structural variations among sulfonamide derivatives influence their molecular conformations and interactions:

Compound Name Core Structure Substituents/Modifications Dihedral Angle (Benzene Rings) Key Interactions
4-Bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide Benzenesulfonamide + ethyl chain Bromine (C4), fluorine (ethyl chain) 41.17° N–H⋯O hydrogen bonds, F⋯F contacts
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I) Benzenesulfonamide Bromine (C4), fluorine (phenyl) 41.17° Similar to above
4-Bromo-N-(4-bromophenyl)benzenesulfonamide (II) Benzenesulfonamide Bromine (C4 and phenyl) 38.5° Reduced steric hindrance
4-Fluoro-N-[4-(4-fluorobenzenesulfonamido)cyclohexyl]benzenesulfonamide Cyclohexyl core + dual sulfonamides Dual fluorobenzenesulfonamide groups Not reported Enhanced enzyme interaction
N-(2-(4-Phenylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide Piperazine moiety Fluorine (sulfonamide), phenylpiperazine Not reported Improved CNS penetration

Key Observations :

  • The dihedral angle between benzene rings in the target compound (41.17°) is larger than in analogs II (38.5°) and III (32.6°), suggesting greater conformational flexibility .
  • Fluorine substituents enhance metabolic stability and hydrophobic interactions, while bromine increases electrophilicity for covalent binding .

Key Observations :

  • The target compound’s ethyl-fluorophenyl chain may improve membrane permeability compared to bulkier analogs like cyclohexyl derivatives .
  • Thiazole- and benzofuran-containing sulfonamides exhibit enhanced specificity for parasitic or cancer targets .

Biological Activity

4-Bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a bromine atom, and a fluorophenyl moiety. Its molecular formula is C₁₄H₁₄BrFNO₂S, with a molecular weight of approximately 357.24 g/mol. The presence of the bromine and fluorine substituents is crucial for its biological activity, as they can influence the compound's interaction with biological targets.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. The sulfonamide group is known to interact with dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting antibacterial properties. Additionally, the bromine atom enhances the compound's lipophilicity, aiding in cell membrane penetration and increasing its bioavailability.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell division by targeting essential enzymes like dihydropteroate synthase .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundSulfonamide group, bromine atomAntibacterial
4-Bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamideThiazole moietyAntibacterial
N-(2-(4-fluorophenyl)thiazol-4-yl)ethylbenzenesulfonamideFluorine substitutionAntibacterial

Anticancer Activity

In addition to antibacterial properties, this compound has shown potential anticancer activity. Studies have reported that derivatives of sulfonamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure-activity relationship studies suggest that modifications on the phenyl ring can significantly enhance or reduce anticancer efficacy.

Table 2: Anticancer Activity Data

CompoundTarget Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)0.65
4-Bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamideA549 (lung cancer)1.47
Reference Compound (Doxorubicin)MCF-70.79

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides, including those with bromine and fluorine substitutions, exhibited significant antibacterial activity against resistant strains of bacteria. The compound's ability to penetrate bacterial membranes was noted as a critical factor in its efficacy .
  • Anticancer Properties : In vitro studies on various cancer cell lines revealed that modifications in the structure of sulfonamides could lead to enhanced cytotoxicity. For instance, the introduction of electron-withdrawing groups (EWGs) showed a correlation with increased potency against MCF-7 cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A primary route includes:

Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or NaHCO₃) to form the sulfonamide bond .

Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity.

  • Key Considerations : Temperature control (0–5°C during sulfonylation) minimizes side reactions like hydrolysis of the sulfonyl chloride .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the bromine and fluorine substituents. Aromatic protons appear as distinct multiplets (δ 7.2–8.1 ppm), while the ethyl linker’s CH₂ groups resonate at δ 3.4–3.8 ppm .
  • FT-IR : Sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at 383.01 Da) .

Q. What structural features influence its reactivity and biological interactions?

  • Methodological Answer :

  • Bromine Substituent : Enhances electrophilic aromatic substitution reactivity and serves as a handle for further functionalization (e.g., Suzuki couplings) .
  • Sulfonamide Group : Participates in hydrogen bonding (N–H⋯O) with biological targets like carbonic anhydrases .
  • Fluoropethyl Linker : The ethyl spacer balances hydrophobicity and flexibility, affecting membrane permeability .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : The benzene rings form a U-shape with a dihedral angle of ~41.2°, influencing packing efficiency .
  • Hydrogen Bonding : N–H⋯O interactions (2.8–3.0 Å) stabilize the crystal lattice, while F⋯F contacts (3.2 Å) contribute to layered structures .
  • Comparison with Analogues : Substituting the 4-fluorophenyl group with bromo or nitro substituents reduces dihedral angles (e.g., 32.6° in nitro derivatives), altering solubility .

Q. What strategies optimize yield in multi-step synthesis?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., sulfonamide bond completion) .
  • Solvent Selection : Replace DMF with THF in coupling steps to reduce side-product formation .
  • Catalysis : Pd(PPh₃)₄ (2 mol%) in Suzuki-Miyaura cross-couplings improves bromine substitution efficiency (>80% yield) .

Q. How to design experiments to assess enzyme inhibitory activity (e.g., carbonic anhydrase)?

  • Methodological Answer :

  • In Vitro Assays :

Fluorescence Quenching : Monitor intrinsic tryptophan fluorescence of the enzyme upon compound binding .

Kinetic Analysis : Measure Ki values using stopped-flow spectroscopy with 4-nitrophenyl acetate as a substrate .

  • Controls : Compare with acetazolamide (a known inhibitor) to validate assay sensitivity .

Q. How can computational models predict binding affinity and guide structural modifications?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with carbonic anhydrase IX (PDB: 3IAI). The sulfonamide’s NH forms a 2.9 Å hydrogen bond with Thr199 .
  • QSAR Studies : Hammett σ values for substituents (e.g., -Br: σ = +0.23) correlate with inhibitory potency (R² = 0.89) .
  • MD Simulations : 100-ns trajectories assess stability of the protein-ligand complex; RMSD < 2.0 Å indicates robust binding .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Data Triangulation :

Assay Standardization : Use the SRB (sulforhodamine B) cytotoxicity assay (λ = 564 nm) with fixed cell densities (1,000 cells/well) to ensure reproducibility .

Orthogonal Validation : Confirm enzyme inhibition via both fluorescence assays and isothermal titration calorimetry (ITC) .

  • Meta-Analysis : Compare IC₅₀ values under consistent pH (7.4) and temperature (37°C) conditions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
Reactant of Route 2
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4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

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